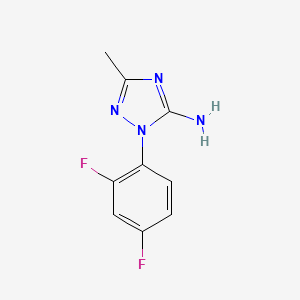
Potassium (2-ethoxypyridin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-ethoxypyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that contains a potassium cation and a trifluoroborate anion with a 2-ethoxypyridin-3-yl substituent. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (2-ethoxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 2-ethoxypyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 2-ethoxypyridine-3-boronic acid in a suitable solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation of the product by filtration and washing with cold solvent to remove any impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-ethoxypyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Potassium (2-ethoxypyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which potassium (2-ethoxypyridin-3-yl)trifluoroborate exerts its effects involves the formation of a boronate complex with a palladium catalyst. The compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethoxypyridin-3-yl)trifluoroborate is unique due to its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other potassium trifluoroborates, it offers unique advantages in terms of stability and versatility in cross-coupling reactions .
Propiedades
Fórmula molecular |
C7H8BF3KNO |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
potassium;(2-ethoxypyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H8BF3NO.K/c1-2-13-7-6(8(9,10)11)4-3-5-12-7;/h3-5H,2H2,1H3;/q-1;+1 |
Clave InChI |
HNRFURNFIDNFST-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(N=CC=C1)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)


amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)

![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)


